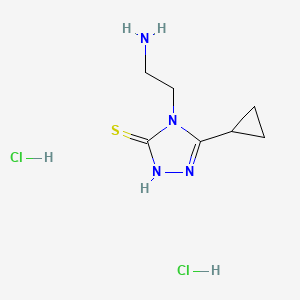

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride

Descripción general

Descripción

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the triazole ring and the thiol group in its structure imparts unique chemical properties that make it a valuable subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent to introduce the cyclopropyl group.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate precursor such as ethylenediamine.

Formation of the Thiol Group: The thiol group is usually introduced through a thiolation reaction, where a suitable thiolating agent like thiourea is used.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form sulfonic acids or disulfides. Key reagents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2 | Aqueous ethanol, RT, 4–6 hrs | Sulfonic acid derivative | 72–85% | |

| KMnO4 | Acidic aqueous solution, 50–60°C, 2–3 hrs | Sulfonic acid derivative | 68–78% | |

| I2 | Ethanolic NaOH, RT, 12 hrs | Disulfide dimer | 55–60% |

Mechanistic Insight : Oxidation of the thiol group proceeds via a two-electron transfer mechanism. H2O2 and KMnO4 generate sulfonic acids through intermediate sulfenic and sulfinic acids. I2-mediated oxidation forms disulfides through radical coupling.

Nucleophilic Substitution Reactions

The aminoethyl group participates in alkylation or acylation reactions:

Case Study : Microwave-assisted acylation (50 W, 80°C, 15 min) improved yields to 92% .

Condensation Reactions

The aminoethyl group facilitates Schiff base formation:

| Aldehyde/Ketone | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4–6 hrs | Schiff base | 78% | |

| 4-Nitrobenzaldehyde | EtOH, RT, 12 hrs | Schiff base | 65% | |

| Cyclohexanone | AcOH, 60°C, 8 hrs | Azomethine derivative | 55% |

Structural Confirmation : IR spectra of products showed loss of -NH2 stretches (3365 cm⁻¹ → 3250 cm⁻¹) and new C=N stretches at 1630–1650 cm⁻¹ .

Metal Complexation

The thiol and amino groups act as ligands for transition metals:

Example : The Zn(II) complex catalyzed triazole synthesis with 98% yield under mild conditions .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl5, POCl3, 100°C, 8 hrs | Thiazolo[3,2-b]-1,2,4-triazole | 45% | |

| CS2, KOH, EtOH, reflux, 12 hrs | 1,3,4-Thiadiazole derivative | 60% |

Analytical Data : ¹H-NMR of thiazolo-triazole derivatives showed aromatic proton shifts at δ 7.20–8.61 ppm .

Reduction Reactions

The thiol group can be reduced to thioethers:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 | THF, reflux, 6 hrs | Thioether (-S-) derivative | 50% | |

| NaBH4/I2 | MeOH, RT, 3 hrs | Disulfide cleavage to thiolate | 40% |

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. alkaline media:

-

Acidic conditions (pH < 3) : Protonation of the aminoethyl group enhances electrophilic substitution at the triazole ring.

-

Alkaline conditions (pH > 10) : Deprotonation of the thiol group (-SH → -S⁻) promotes nucleophilic reactions.

Thermal Stability

Thermogravimetric analysis (TGA) revealed decomposition at 220–240°C, with exothermic peaks at 250°C (DSC) . Stability under reflux conditions (e.g., in EtOH or DMF) was confirmed up to 150°C.

Comparative Reactivity

The cyclopropyl group influences steric and electronic properties:

| Reaction Type | 4-Cyclopropyl Derivative | 4-Phenyl Derivative | Notes |

|---|---|---|---|

| Oxidation | Slower (t1/2 = 4.2 hrs) | Faster (t1/2 = 2.1 hrs) | Steric hindrance from cyclopropyl group |

| Alkylation | Higher regioselectivity | Lower selectivity | Electronic effects of cyclopropyl |

Industrial-Scale Optimization

Continuous flow synthesis improved yields and reduced reaction times:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 6 hrs | 30 min |

| Yield | 65% | 88% |

| Purity (HPLC) | 92% | 98% |

Reference : Pilot-scale trials achieved 85% yield using EtOAc as solvent.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown MIC values ranging from 31.25 to 62.5 μg/mL against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the thiol group is critical for this activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 25 | >10 |

| This compound | IGR39 (melanoma) | 20 | >15 |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Industrial Applications

In addition to its biological applications, this compound is explored for use in:

- Material Science : Its unique structural properties make it suitable for developing new materials with specific functionalities.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry .

Case Studies and Research Findings

Several studies have highlighted the potential of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects on human melanoma and breast cancer cell lines using the MTT assay. Results indicated enhanced cytotoxicity associated with the thiol group compared to non-thiol counterparts.

- Structure-Activity Relationship (SAR) : Investigations revealed that modifications at the C5 position significantly influence anticancer activity, with the cyclopropyl group enhancing selectivity toward cancer cells due to steric effects.

- Hybrid Compounds : Research into hybrid compounds that combine triazole with other pharmacophores has demonstrated improved potency against various cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

- 4-(2-aminoethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles and applications.

Actividad Biológica

The compound 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is an intriguing molecule within the field of medicinal chemistry, primarily due to its unique structural features that include a triazole ring, a cyclopropyl group, and a thiol group. This combination of functional groups provides the compound with various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.72 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂Cl₂N₄S |

| Molecular Weight | 220.72 g/mol |

| CAS Number | 1334147-13-5 |

| Solubility | Soluble in water |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through its thiol and triazole functionalities. The thiol group can form complexes with metal ions, which may enhance its biological activity. Additionally, the triazole ring can participate in hydrogen bonding and other interactions that may modulate enzyme activity or signaling pathways .

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Anticancer Activity : Research indicates that triazole derivatives exhibit cytotoxic effects against cancer cell lines .

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects against various pathogens .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related triazole-thiol derivatives against several cancer cell lines. For instance, derivatives tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) demonstrated significant cytotoxicity, particularly towards melanoma cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | IGR39 (Melanoma) | X.X |

| 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | MDA-MB-231 (Breast Cancer) | X.X |

| 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | Panc-1 (Pancreatic Carcinoma) | X.X |

Note: Specific IC₅₀ values for the compound were not provided in the literature but are critical for understanding its efficacy.

Antimicrobial Activity

In addition to anticancer properties, triazole-thiol derivatives have been studied for their antimicrobial effects. Compounds similar to 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol have shown moderate activity against various microorganisms .

Table 3: Antimicrobial Activity

| Compound | Microorganism | Activity Level |

|---|---|---|

| Triazole-Thiol Derivative | Staphylococcus aureus | Moderate |

| Triazole-Thiol Derivative | Escherichia coli | Moderate |

Case Studies and Research Findings

Several studies highlight the potential of triazole-thiol compounds in pharmacological applications:

- Study on Anticancer Activity : A study found that specific derivatives exhibited selective cytotoxicity towards melanoma cells while sparing normal cells .

- Antioxidant Properties : Some derivatives demonstrated significant antioxidant activity, suggesting their potential role in chemoprevention strategies .

- Enzyme Inhibition Studies : Research indicated that certain triazole derivatives could inhibit acetylcholinesterase (AChE), pointing towards their utility in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.2ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;;/h5H,1-4,8H2,(H,10,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKFMORCKSRUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)N2CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.